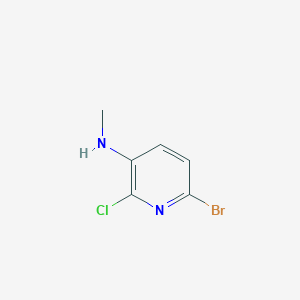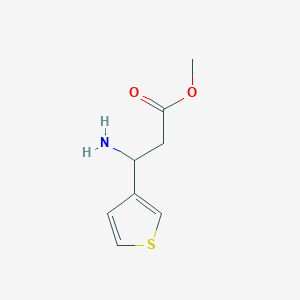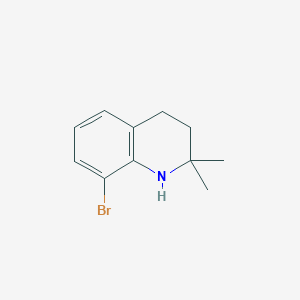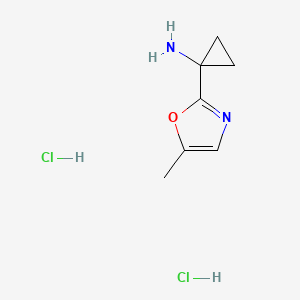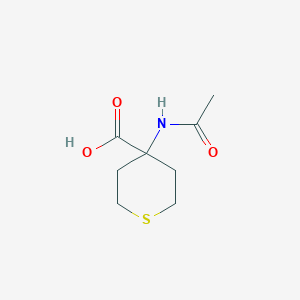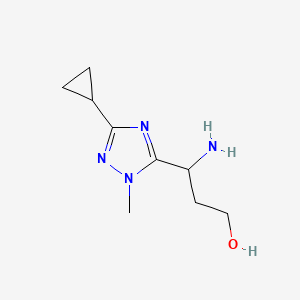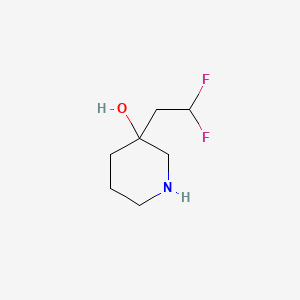![molecular formula C17H29BCl2N2O2 B13481269 (3S)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B13481269.png)
(3S)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring, a phenyl group, and a boronate ester, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride typically involves multiple steps:
Formation of the Boronate Ester: The boronate ester is synthesized by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable phenyl derivative under controlled conditions.
Coupling Reaction: The boronate ester is then coupled with a pyrrolidine derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Amination: The resulting intermediate undergoes amination to introduce the amine group at the 3-position of the pyrrolidine ring.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the boronate ester, converting it into a boronic acid or alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of N-oxides or hydroxylamines.
Reduction: Formation of boronic acids or alcohols.
Substitution: Introduction of halogens, nitro groups, or other electrophiles onto the phenyl ring.
科学的研究の応用
Chemistry:
Catalysis: The boronate ester moiety makes the compound useful as a ligand in various catalytic processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it valuable in biochemical studies.
Medicine:
Drug Development: Its unique structure allows for the exploration of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: The compound’s stability and reactivity make it suitable for developing new materials with specific properties.
作用機序
The mechanism of action of (3S)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The boronate ester can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The pyrrolidine ring and phenyl group contribute to the compound’s binding affinity and specificity.
類似化合物との比較
- (3S)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine
- (3S)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine hydrochloride
Comparison:
- Uniqueness: The dihydrochloride form enhances the compound’s solubility and stability compared to its non-salt counterparts.
- Reactivity: The presence of the boronate ester allows for unique reactivity patterns, particularly in cross-coupling reactions.
- Applications: While similar compounds may share some applications, the dihydrochloride form’s improved properties make it more suitable for certain industrial and research purposes.
This detailed article provides a comprehensive overview of (3S)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C17H29BCl2N2O2 |
|---|---|
分子量 |
375.1 g/mol |
IUPAC名 |
(3S)-1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C17H27BN2O2.2ClH/c1-16(2)17(3,4)22-18(21-16)14-7-5-6-13(10-14)11-20-9-8-15(19)12-20;;/h5-7,10,15H,8-9,11-12,19H2,1-4H3;2*1H/t15-;;/m0../s1 |
InChIキー |
WTXQOMZGFZEQAA-CKUXDGONSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CC[C@@H](C3)N.Cl.Cl |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCC(C3)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


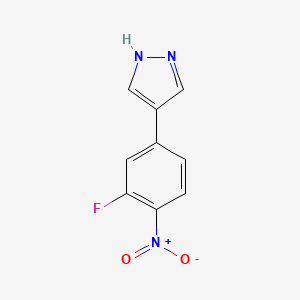
![benzyl N-[2-(4-ethynylphenyl)ethyl]carbamate](/img/structure/B13481199.png)
![1-([1,1'-Biphenyl]-4-yl)ethane-1-thiol](/img/structure/B13481201.png)
![2-{Bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetonitrile](/img/structure/B13481209.png)
![rac-(1R,4R,5R)-5-amino-5-methylbicyclo[2.2.2]octan-2-one hydrochloride](/img/structure/B13481216.png)
![3-[1-Oxo-4-(2-oxo-2-piperazin-1-yl-ethoxy)isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13481226.png)

